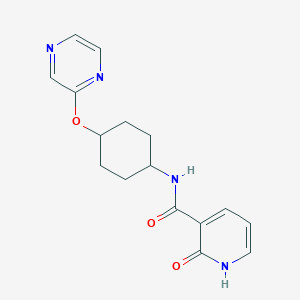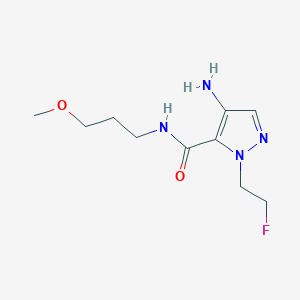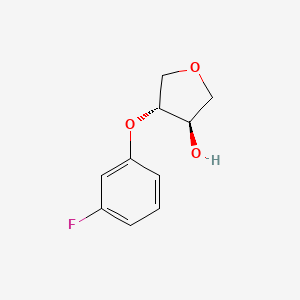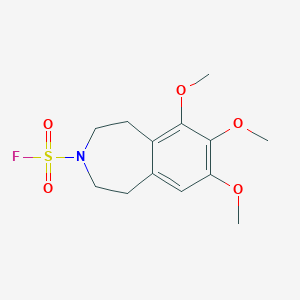
Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate” is a chemical compound with the CAS Number: 2228576-09-6 . It has a molecular weight of 290.32 and its IUPAC name is "methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate" . It is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate” is 1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
Methyl 4-benzyl-morpholine derivatives have been synthesized and evaluated for their anticancer activity. Studies have shown that specific structural modifications in these compounds, such as the presence of a methyl group on the benzophenone B ring, significantly enhance their antiproliferative activity against various cancer cell lines. Particularly, compounds with bromo or methyl groups in certain positions exhibited substantial anti-mitogenic activity and capability to induce cell cycle arrest in cancer progression (Al‐Ghorbani et al., 2017).
Physicochemical Properties and Biodegradability
Research on 4-benzyl-4-methylmorpholinium salts, which are closely related to the compound , has provided insights into their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for understanding the environmental impact and safety profile of such compounds (Pernak et al., 2011).
Applications in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, contributing to the development of novel organic compounds with potential medicinal applications. For instance, the synthesis of carbamate indole derivatives using a similar morpholine structure has been explored, indicating the versatility of these compounds in synthetic organic chemistry (Borisov et al., 2007).
Synthesis of Genotoxic Impurities
Studies on the synthesis and quantitation of genotoxic impurities related to morpholine derivatives, including the compound of interest, are critical for ensuring the safety of pharmaceutical products. These research efforts contribute to the development of advanced analytical methodologies for detecting and quantifying such impurities (Katta et al., 2017).
Antimicrobial and Analgesic Activities
Research has been conducted on the synthesis and evaluation of methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, compounds structurally related to the target compound, demonstrating their potential antimicrobial and analgesic properties. This research broadens the scope of medicinal applications for morpholine derivatives (Mar'yasov et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate are currently unknown
Result of Action
The molecular and cellular effects of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate . These factors can include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
methyl 4-benzyl-5-cyano-5-(hydroxymethyl)morpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14(19)13-8-17(7-12-5-3-2-4-6-12)15(9-16,10-18)11-21-13/h2-6,13,18H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAUZGBIXSTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C(CO1)(CO)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)



![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)



![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)



![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
